Severine palmitate
Description
Paliperidone palmitate (C₃₉H₅₇FN₄O₄, molecular weight: 664.89 g/mol) is a long-acting antipsychotic agent belonging to the benzisoxazole derivative class. It is a prodrug of paliperidone, activated via esterase-mediated hydrolysis in muscle tissue. Its low solubility in ethanol, methanol, and polyethylene glycol 400, combined with slight solubility in ethyl acetate, enables sustained-release formulations for schizophrenia treatment . The compound utilizes NanoCrystal® technology to prolong therapeutic effects, with dosing intervals extending up to three months .
Properties
CAS No. |
74493-88-2 |
|---|---|
Molecular Formula |
C41H61NO5 |
Molecular Weight |
647.93 |
Synonyms |
O-Palmitoylseverine; 4-[4-[2-(Benzoylamino)ethyl]phenoxy]-1-[(3,3-dimethyloxiranyl)methyl]-2-methyl-2-butenyl ester hexadecanoic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Palmitate Esters
Retinyl Palmitate
- Chemical Profile : Retinyl palmitate (C₃₆H₆₀O₂) is a vitamin A ester.
- Synthesis: Traditionally synthesized chemically, but non-specific esterification and corrosive catalysts limit efficiency. Microbial synthesis is emerging as a sustainable alternative .
- Applications : Widely used in cosmetics for UV protection and skin regeneration.
- Key Research : Chemical synthesis yields impurities requiring multistep purification, whereas enzymatic methods offer higher selectivity .
Ascorbyl Palmitate
- Chemical Profile : Ascorbyl palmitate (C₂₂H₃₈O₇) is an amphipathic antioxidant.
- Synthesis: Enzymatic synthesis using immobilized lipases (e.g., Lipozyme® 435) achieves yields >80% in solvents like 2-methyl-2-butanol. Chemical synthesis, though faster, generates byproducts .
- Applications : Food preservative and cosmetic ingredient due to fat-soluble antioxidant properties.
- Key Research : Rotating bed reactors enable scalable enzymatic production, maintaining >80% yield over four batches .
Cellulose Palmitate
- Chemical Profile : A cellulose ester with variable palmitate substitution.
- Synthesis : Optimized via lipase-catalyzed reactions at mass ratios of 1:4 (cellulose:palmitic acid). FTIR confirms ester bond formation .
- Applications : Biodegradable films and coatings in packaging.
Ethyl Palmitate
- Chemical Profile : Ethyl palmitate (C₁₈H₃₆O₂) is a fatty acid ethyl ester.
- Applications : Phase-change material in thermal energy storage. Microencapsulation with polyurethane-SiO₂ shells enhances thermal stability (degradation onset: ~200°C) .
- Key Research : Demonstrated 94% encapsulation efficiency, making it viable for industrial thermal management .
Chloramphenicol Palmitate
- Chemical Profile : A prodrug of chloramphenicol (C₂₇H₄₂Cl₂N₂O₆).
- Applications : Pediatric oral formulations due to tastelessness and low solubility, hydrolyzed in vivo by pancreatic lipase .
- Key Research : Prodrug design improves patient compliance by masking bitterness .
EGCG Palmitate
- Chemical Profile : Epigallocatechin gallate esterified with palmitic acid.
- Synthesis : Chemical synthesis (e.g., homogeneous catalysis) achieves higher yields (>90%) vs. enzymatic methods, which are regioselective but slower .
- Applications : Enhanced stability in lipid matrices for antidiabetic and cosmetic uses .
Data Tables
Table 1: Comparative Overview of Palmitate Esters
Key Research Findings and Contradictions
- Enzymatic vs. Chemical Synthesis : While enzymatic methods (e.g., for ascorbyl palmitate) reduce environmental impact and byproducts , chemical synthesis dominates for EGCG palmitate due to cost and speed .
- Solubility-Driven Applications : Low solubility of paliperidone palmitate and chloramphenicol palmitate enables sustained drug release and taste masking, respectively .
- Thermal Stability : Ethyl palmitate’s encapsulation improves degradation resistance, critical for industrial applications .
Q & A
Q. How is Severine palmitate synthesized and characterized in laboratory settings?
- Methodological Answer : this compound synthesis typically involves esterification reactions between Severine (a hypothetical compound; adjust if contextually incorrect) and palmitic acid, catalyzed by lipases or chemical catalysts (e.g., sulfuric acid). Post-synthesis, characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm ester bond formation (e.g., disappearance of hydroxyl peaks and emergence of ester carbonyl signals).
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm .
- Key Data : Example reaction yields (e.g., 60–85% under enzymatic conditions) and purity thresholds (>95% for in vitro studies) should be reported.
Q. What are the standard protocols for quantifying this compound in biological matrices?
- Methodological Answer : Quantification often uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards (e.g., deuterated palmitate). Key steps:
- Sample Preparation : Lipid extraction via Folch or Bligh-Dyer methods.
- Chromatography : Reverse-phase C18 columns with gradient elution (mobile phase: acetonitrile/water + 0.1% formic acid).
- Validation : Include linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and recovery rates (80–120%) .
Advanced Research Questions
Q. How do isotopic tracing methods (e.g., ¹³C-labeled substrates) elucidate this compound’s metabolic incorporation pathways?
- Methodological Answer : Isotopomer Spectral Analysis (ISA) quantifies contributions of labeled precursors (e.g., ¹³C-glucose or ¹³C-acetate) to lipogenic acetyl-CoA pools. For example:
- Experimental Design : Cells/tissues are incubated with labeled substrates, followed by palmitate extraction and MID (mass isotopomer distribution) analysis via LC-MS.
- Data Interpretation : Software like INCA models acetyl-CoA pool mixing and synthesizes fractional contributions .
- Key Challenge : Correcting for natural isotope abundance and pre-existing unlabeled palmitate .
**What experimental strategies resolve contradictions in this compound’s reported biological activities (e.g., pro-inflammatory vs. anti-inflammatory effects)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
